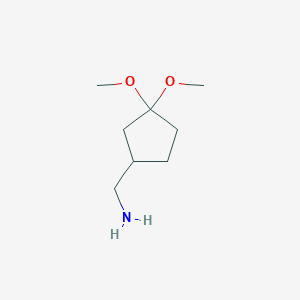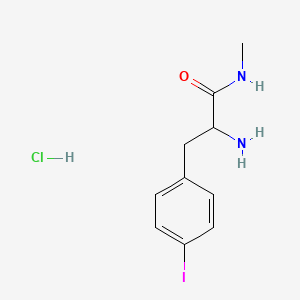
2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an organic chemical with a molecular formula of C10H16N2O and a molecular weight of 180.2 g/mol. Tucaresol was first synthesized in the 1990s as a bronchodilator drug and has since gained attention for its therapeutic and experimental applications in various fields of research.
Preparation Methods
Tucaresol can be synthesized through various chemical reactions, including amidation, esterification, and transetherification. The most common method for synthesizing Tucaresol involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine. Characterization of the compound can be done through various spectroscopic and analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Chemical Reactions Analysis
Tucaresol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Tucaresol has been widely used in various scientific experiments, including in vitro and in vivo studies. In vitro studies have shown that Tucaresol can modulate the immune response by inhibiting the production of inflammatory cytokines and inducing the production of anti-inflammatory cytokines. In vivo studies have demonstrated its bronchodilatory, anti-inflammatory, and immunomodulatory effects.
Mechanism of Action
Tucaresol acts as a selective beta-2 adrenergic receptor agonist. It stimulates the dilation of bronchial smooth muscles, resulting in increased airflow in the lungs. Additionally, Tucaresol modulates the immune response by stimulating the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. This dual mechanism of action makes Tucaresol a promising candidate for the treatment of respiratory and inflammatory diseases.
Comparison with Similar Compounds
Tucaresol is unique among beta-adrenergic agonists due to its dual mechanism of action, which includes both bronchodilatory and immunomodulatory effects. Similar compounds include other beta-adrenergic agonists such as albuterol, salmeterol, and formoterol. these compounds primarily focus on bronchodilation and do not exhibit the same level of immunomodulatory activity as Tucaresol.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3 |
InChI Key |
HUXDCZHVUNBAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)


![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
